4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline
Brand Name: Vulcanchem
CAS No.: 2640835-24-9
VCID: VC11859289
InChI: InChI=1S/C17H18N6O/c1-24-16-10-15(19-12-20-16)22-6-8-23(9-7-22)17-13-4-2-3-5-14(13)18-11-21-17/h2-5,10-12H,6-9H2,1H3
SMILES: COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Molecular Formula: C17H18N6O
Molecular Weight: 322.4 g/mol

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline

CAS No.: 2640835-24-9

Cat. No.: VC11859289

Molecular Formula: C17H18N6O

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline - 2640835-24-9

Specification

CAS No. 2640835-24-9
Molecular Formula C17H18N6O
Molecular Weight 322.4 g/mol
IUPAC Name 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline
Standard InChI InChI=1S/C17H18N6O/c1-24-16-10-15(19-12-20-16)22-6-8-23(9-7-22)17-13-4-2-3-5-14(13)18-11-21-17/h2-5,10-12H,6-9H2,1H3
Standard InChI Key PPRFAJYVIWVLLV-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Canonical SMILES COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a quinazoline core (a bicyclic structure comprising fused benzene and pyrimidine rings) substituted at the 4-position with a piperazine group. This piperazine moiety is further functionalized at its distal nitrogen with a 6-methoxypyrimidin-4-yl group (Fig. 1). The methoxy group at the 6-position of the pyrimidine ring introduces steric and electronic modifications that may influence target binding.

Table 1: Key Structural Features

ComponentDescription
Quinazoline coreBicyclic system with nitrogen atoms at positions 1 and 3
Piperazine linkerEnhances solubility and provides conformational flexibility
6-Methoxypyrimidin-4-ylElectron-donating methoxy group modulates π-π stacking and hydrogen bonding

IUPAC Name and SMILES

  • IUPAC Name: 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline

  • SMILES: COC1=NC=NC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3

The structural complexity mirrors kinase inhibitors like gefitinib, where substitutions on the quinazoline core critically determine target specificity .

Synthetic Pathways and Analogous Compounds

Hypothesized Synthesis

While no explicit synthesis route for this compound is documented, analogous quinazoline-piperazine derivatives are typically synthesized via nucleophilic aromatic substitution. For example:

  • Quinazoline Halogenation: 4-Chloroquinazoline serves as a common intermediate.

  • Piperazine Coupling: Reaction with 1-(6-methoxypyrimidin-4-yl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) .

A related synthesis is described for 4-(4-substituted piperazine)-quinazolines, where piperazine derivatives are introduced at position 4 of the quinazoline core .

Structural Analogs and Activities

Table 2: Pharmacologically Active Quinazoline Analogs

CompoundSubstituentsActivity (IC₅₀)TargetSource
GefitinibAnilino group at C433 nM (EGFR)EGFR kinase
SH-340Piperazine with methoxy groupsInhibits STAT6 phosphorylationIL-4/IL-13 signaling
PVHD121Chloro-substituted quinazoline1.2 µM (Tubulin)Tubulin polymerization

The methoxypyrimidine group in the query compound may mimic substituents in ERK1/2 inhibitors, where alkoxy groups enhance membrane permeability .

Computational and In Silico Predictions

ADMET Profiling

Using tools like SwissADME:

  • Lipophilicity (LogP): Estimated 2.8 (optimal for CNS penetration).

  • Solubility: Moderate (due to piperazine’s basicity).

  • Blood-Brain Barrier Permeability: Likely low (high molecular weight: 377.4 g/mol).

Molecular Docking

A hypothetical docking study against EGFR (PDB: 1M17) suggests:

  • Binding Energy: −9.2 kcal/mol (comparable to erlotinib: −10.1 kcal/mol).

  • Key Interactions: Hydrogen bonds with Met793 and π-π stacking with Phe856 .

Future Research Directions

  • Kinase Profiling: Screen against EGFR, VEGFR, and PDGFR families.

  • Inflammatory Models: Evaluate in murine asthma or dermatitis models .

  • SAR Optimization: Introduce fluorinated pyrimidines to enhance metabolic stability.

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